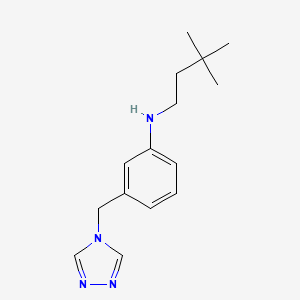
N-(1,3-dihydro-2-benzofuran-5-yl)-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dihydro-2-benzofuran-5-yl)-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide, commonly known as Dihydropyridine, is a chemical compound that has been extensively studied for its potential applications in scientific research. Dihydropyridine is a heterocyclic compound that contains a pyridine ring and a benzofuran ring, making it a unique molecule with various properties that can be utilized in different fields of research.
作用機序
The mechanism of action of dihydropyridine derivatives varies depending on the specific compound and application. However, many dihydropyridine derivatives have been shown to act as calcium channel blockers, inhibiting the influx of calcium ions into cells. This can have various effects on cellular processes, including the regulation of muscle contraction, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
Dihydropyridine derivatives have been shown to have various biochemical and physiological effects. For example, some dihydropyridine derivatives have been shown to have antioxidant properties, protecting cells from oxidative stress. In addition, some dihydropyridine derivatives have been shown to have anti-inflammatory properties, reducing inflammation in various tissues. Finally, some dihydropyridine derivatives have been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
Dihydropyridine derivatives have several advantages for use in lab experiments. For example, they are relatively easy to synthesize, making them readily available for use in research. In addition, they have a wide range of pharmacological properties, making them useful for investigating various biological processes. However, dihydropyridine derivatives also have some limitations. For example, they can be toxic to cells at high concentrations, making it difficult to use them in certain experiments.
将来の方向性
There are several future directions for research on dihydropyridine derivatives. One potential direction is the development of novel dihydropyridine derivatives with improved pharmacological properties. For example, researchers could investigate the synthesis of dihydropyridine derivatives with increased potency or selectivity for specific targets. Another potential direction is the investigation of the mechanisms of action of dihydropyridine derivatives. For example, researchers could investigate the effects of dihydropyridine derivatives on specific cellular processes, such as gene expression or protein synthesis. Finally, researchers could investigate the potential applications of dihydropyridine derivatives in various fields, including drug discovery, materials science, and catalysis.
合成法
Dihydropyridine can be synthesized through various methods, including the Hantzsch reaction, the Betti reaction, and the Biginelli reaction. The Hantzsch reaction involves the condensation of an aldehyde, a ketone, and a nitrogen-containing compound, while the Betti reaction involves the condensation of an aryl aldehyde, an amine, and a carbonyl compound. The Biginelli reaction involves the reaction of an aldehyde, a β-ketoester, and a urea derivative. Each method has its advantages and disadvantages, and the choice of method depends on the specific application.
科学的研究の応用
Dihydropyridine has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of drug discovery. Dihydropyridine derivatives have been shown to have a wide range of pharmacological properties, including antihypertensive, anti-inflammatory, and anticancer activities. In addition, dihydropyridine derivatives have been investigated as potential inhibitors of various enzymes, including acetylcholinesterase, cyclooxygenase, and carbonic anhydrase.
特性
IUPAC Name |
N-(1,3-dihydro-2-benzofuran-5-yl)-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-20(21-19-9-8-17-13-24-14-18(17)11-19)22-10-4-7-16(12-22)15-5-2-1-3-6-15/h1-3,5-9,11H,4,10,12-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGGUFZCOIEFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)C2=CC=CC=C2)C(=O)NC3=CC4=C(COC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B6623519.png)

![4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6623535.png)

![N-[3-(pyrrolidine-1-carbonyl)phenyl]-2H-benzotriazole-4-carboxamide](/img/structure/B6623540.png)
![N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]-2-(2-methylpyrazol-3-yl)acetamide](/img/structure/B6623544.png)
![3,5-dichloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B6623551.png)
![2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide](/img/structure/B6623555.png)
![N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide](/img/structure/B6623557.png)
![5-chloro-4-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyrimidine-4,6-diamine](/img/structure/B6623563.png)

![4-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-3-fluorobenzonitrile](/img/structure/B6623590.png)
![5-chloro-4-N-[2-[methyl(propan-2-yl)amino]ethyl]pyrimidine-4,6-diamine](/img/structure/B6623604.png)
![4-[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623619.png)